

# Bromomethyl phenyl sulfone molecular weight and formula

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## Compound of Interest

Compound Name: Bromomethyl phenyl sulfone

Cat. No.: B100481

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An In-depth Technical Guide to **Bromomethyl Phenyl Sulfone** for Advanced Research

## Abstract

**Bromomethyl phenyl sulfone** ( $\text{C}_6\text{H}_5\text{SO}_2\text{CH}_2\text{Br}$ ) is a crystalline organic compound that serves as a valuable reagent in synthetic organic chemistry. Characterized by a phenylsulfonyl group and a reactive bromomethyl moiety, it functions as a versatile building block for introducing the phenylsulfonylmethyl group into a wide array of molecular architectures. This guide provides a comprehensive overview of its chemical properties, a discussion of synthetic strategies, its core reactivity, and its applications, particularly in the context of medicinal chemistry and drug development. The information is tailored for researchers, scientists, and professionals in the field, emphasizing the practical utility and theoretical underpinnings of its chemistry.

## Physicochemical and Structural Properties

**Bromomethyl phenyl sulfone** is a stable, solid compound under standard conditions. Its core structure consists of a benzene ring attached to a sulfonyl group, which in turn is bonded to a brominated methyl group. The powerful electron-withdrawing nature of the phenylsulfonyl group significantly influences the reactivity of the adjacent bromomethyl carbon, making it highly susceptible to nucleophilic attack.

Key quantitative data for this compound are summarized below.

Property	Value	Reference
Molecular Formula	C <sub>7</sub> H <sub>7</sub> BrO <sub>2</sub> S	[1][2]
Molecular Weight	235.10 g/mol	[1][2]
CAS Number	19169-90-5	[1]
Appearance	White to off-white solid	
Melting Point	51-53 °C	[1]
SMILES String	BrCS(=O)(=O)c1ccccc1	[1]
InChI Key	SKIMEKUYIQHJQV-UHFFFAOYSA-N	[1]

## Synthesis and Manufacturing

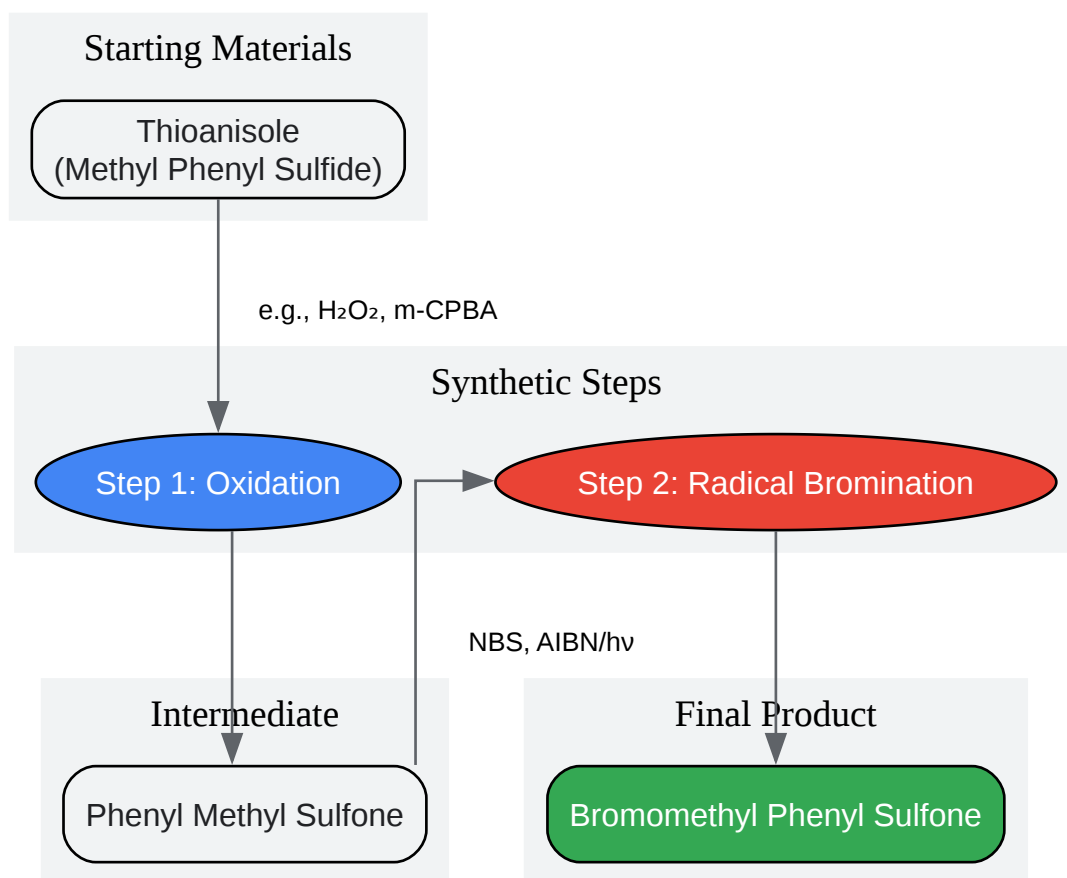
The synthesis of **bromomethyl phenyl sulfone** is not as commonly documented as its chloro- or fluoro-analogs. However, a logical and effective synthetic strategy involves the selective bromination of a suitable precursor, typically phenyl methyl sulfone. This approach leverages readily available starting materials and established chemical transformations.

## Synthetic Rationale and Workflow

The most direct pathway involves a two-step process starting from thioanisole (methyl phenyl sulfide):

- **Oxidation:** The sulfide group of thioanisole is oxidized to a sulfone. This transformation is critical as it installs the key sulfonyl functional group and activates the adjacent methyl protons for subsequent halogenation. Strong oxidizing agents like hydrogen peroxide, Oxone®, or meta-chloroperoxybenzoic acid (m-CPBA) are effective for this step.
- **Radical Bromination:** The resulting phenyl methyl sulfone is then subjected to free-radical bromination. This reaction selectively targets the methyl group activated by the potent electron-withdrawing sulfonyl group. N-Bromosuccinimide (NBS) is the reagent of choice for this type of benzylic/activated bromination, typically initiated by light (hv) or a radical initiator like azobisisobutyronitrile (AIBN).

This generalized workflow is illustrated in the diagram below.



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Caption: Generalized synthetic workflow for **Bromomethyl Phenyl Sulfone**.

## Chemical Reactivity and Synthetic Applications

The primary utility of **bromomethyl phenyl sulfone** in drug discovery and organic synthesis stems from its role as an efficient alkylating agent. The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, a process significantly accelerated by the adjacent sulfonyl group.

### Core Reactivity: Nucleophilic Substitution

The compound readily reacts with a wide range of nucleophiles, including amines, phenols, thiols, and carbanions, to introduce the C<sub>6</sub>H<sub>5</sub>SO<sub>2</sub>CH<sub>2</sub>- moiety. This reactivity is central to its

function as a molecular building block.



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Caption: Reaction mechanism for nucleophilic substitution.

## Applications in Medicinal Chemistry

The phenyl sulfone group is a prevalent feature in many pharmaceutical compounds.[3] Its inclusion can enhance metabolic stability, improve bioavailability, and serve as a hydrogen bond acceptor, thereby modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate. The introduction of fluorinated sulfones, for example, is a known strategy to improve drug efficacy.[4]

**Bromomethyl phenyl sulfone** provides a direct route to incorporate this valuable scaffold. It can be used to:

- **Synthesize Complex Heterocycles:** Alkylation of nitrogen, oxygen, or sulfur-containing heterocycles is a common strategy for building drug-like molecules.
- **Create Molecular Linkers:** The C<sub>6</sub>H<sub>5</sub>SO<sub>2</sub>CH<sub>2</sub>- group can act as a stable, non-hydrolyzable linker connecting different pharmacophores within a single molecule.
- **Develop Novel Pesticides:** The halogenmethylsulfonyl moiety is a known component in active herbicides and fungicides, highlighting the broader applicability of this structural class in agrochemicals.[5]

## Experimental Protocol: O-Alkylation of a Phenol

This protocol provides a representative example of a standard nucleophilic substitution reaction using **bromomethyl phenyl sulfone**.

Objective: To synthesize 4-((phenylsulfonyl)methoxy)benzonitrile from 4-cyanophenol.

## Materials:

- **Bromomethyl phenyl sulfone** (1.0 eq)
- 4-Cyanophenol (1.0 eq)
- Potassium carbonate ( $K_2CO_3$ , 1.5 eq)
- Acetonitrile ( $CH_3CN$ ), anhydrous
- Round-bottom flask, magnetic stirrer, condenser, heating mantle

## Procedure:

- Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-cyanophenol and anhydrous acetonitrile.
- Base Addition: Add potassium carbonate to the solution. Stir the suspension for 10-15 minutes at room temperature to form the potassium phenoxide salt in situ.
- Reagent Addition: Add **bromomethyl phenyl sulfone** to the reaction mixture.
- Reaction: Attach a condenser and heat the mixture to reflux (approx. 82°C for acetonitrile). Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Workup: Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Filter off the solid potassium salts and wash with a small amount of acetonitrile.
- Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality: The use of a polar aprotic solvent like acetonitrile is ideal for  $S_N2$  reactions.

Potassium carbonate is a sufficiently strong base to deprotonate the phenol, creating the nucleophilic phenoxide, but is mild enough to avoid side reactions. Heating to reflux provides the necessary activation energy to drive the reaction to completion.

## Safety, Handling, and Storage

As a reactive alkylating agent, **bromomethyl phenyl sulfone** must be handled with appropriate care in a laboratory setting.

- **Hazard Classification:** The compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).<sup>[1]</sup>
- **Personal Protective Equipment (PPE):** Always wear standard laboratory PPE, including safety glasses or goggles, nitrile gloves, and a lab coat. When handling the solid powder, use a dust mask or work in a well-ventilated fume hood to avoid inhalation.<sup>[1][6]</sup>
- **First Aid Measures:**
  - **Skin Contact:** Wash the affected area immediately with soap and plenty of water.<sup>[6]</sup>
  - **Eye Contact:** Rinse cautiously with water for several minutes. If contact lenses are present, remove them if easy to do so. Continue rinsing and seek medical attention.<sup>[7]</sup>
  - **Inhalation:** Move the person to fresh air. If breathing is difficult, administer oxygen.<sup>[6]</sup>
  - **Ingestion:** Rinse mouth with water. Do not induce vomiting and seek immediate medical attention.<sup>[6]</sup>
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is classified under Storage Class 11 (Combustible Solids).<sup>[1]</sup>

## Conclusion

**Bromomethyl phenyl sulfone** is a powerful and versatile synthetic intermediate. Its well-defined reactivity, centered on nucleophilic substitution, provides a reliable method for incorporating the phenylsulfonylmethyl group into organic molecules. This capability is of significant interest to researchers in drug discovery and materials science, where the sulfone functional group is used to fine-tune molecular properties for enhanced performance and biological activity. Proper understanding of its synthesis, handling, and chemical behavior is essential for leveraging its full potential in advanced scientific research.

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